molecular formula C23H25N3O4 B2452059 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574605-71-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2452059
CAS RN: 1574605-71-2
M. Wt: 407.47
InChI Key: KWXNIIOOVCIUSK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzodioxin group . Benzodioxin is a type of organic compound that is often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Scientific Research Applications

Antiallergic Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide and related compounds have been studied for their antiallergic properties. For instance, a high-performance liquid chromatographic assay was developed for determining this compound and its major metabolite in plasma, highlighting its potential as an antiallergenic agent (Strojny, Puglisi, & de Silva, 1984). Further, a series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, closely related to this compound, have shown promise as orally active antiallergy agents (Tilley et al., 1987).

Platelet Activating Factor Antagonists

Some derivatives of this compound have been found effective as platelet activating factor (PAF) antagonists. These compounds showed potential in inhibiting the binding of PAF to its receptor on dog platelets, suggesting a role in managing conditions related to platelet activation (Tilley et al., 1988).

Structural Analysis

The structural properties of related compounds have been extensively analyzed. For example, the crystal structure of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, a structurally similar compound, has been determined through X-ray diffraction analysis. Such studies provide insights into the molecular structure, aiding in understanding the drug's interaction at the molecular level (Rajnikant, Gupta, & Singh, 2000).

Antiulcer Applications

Compounds in the pyrido[2,1-b]quinazoline family have also been investigated for their antiulcer activity. Research into derivatives of this family has led to the synthesis of compounds that show potential as therapeutic agents for treating ulcers (Doria et al., 1984).

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease , suggesting that this compound may also target proteins or enzymes involved in the pathogenesis of Alzheimer’s disease.

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds exert their effects by activating certain pathways, which are ligand-activated transcription factors that regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Biochemical Pathways

The specific biochemical pathways affected by This compound The activation of certain pathways suggests that this compound may influence a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds, known as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound It is suggested that similar compounds can regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-25-18-13-15(6-8-17(18)23(28)26-10-4-3-5-21(25)26)22(27)24-16-7-9-19-20(14-16)30-12-11-29-19/h6-9,13-14,21H,2-5,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXNIIOOVCIUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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